molecular formula C21H18Cl2N2 B1660273 2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine CAS No. 73941-40-9

2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine

Katalognummer: B1660273
CAS-Nummer: 73941-40-9
Molekulargewicht: 369.3 g/mol
InChI-Schlüssel: SGUVQQFJLSWRMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine typically involves the reaction of aniline derivatives with dialkyl carbodiimides and bis(imidoyl) chlorides. This tandem reaction leads to the formation of functionalized imidazolidines in moderate to good yields . The reaction conditions often include the use of copper (II) oxide nanoparticles as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while reduction could produce imidazolidine hydrides. Substitution reactions can lead to various substituted imidazolidine derivatives.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Its combination of 2-(2,4-dichlorophenyl) and 1,3-diphenyl groups makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

73941-40-9

Molekularformel

C21H18Cl2N2

Molekulargewicht

369.3 g/mol

IUPAC-Name

2-(2,4-dichlorophenyl)-1,3-diphenylimidazolidine

InChI

InChI=1S/C21H18Cl2N2/c22-16-11-12-19(20(23)15-16)21-24(17-7-3-1-4-8-17)13-14-25(21)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2

InChI-Schlüssel

SGUVQQFJLSWRMY-UHFFFAOYSA-N

SMILES

C1CN(C(N1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Kanonische SMILES

C1CN(C(N1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Key on ui other cas no.

73941-40-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.